Artemyriantholide D

Vue d'ensemble

Description

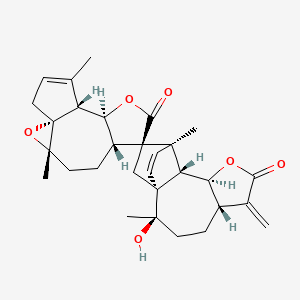

Artemyriantholide D is a natural product with the molecular formula C30H36O6 and a molecular weight of 492.61 g/mol . It is a type of sesquiterpenoid and is derived from the aerial parts of Artemisia myriantha Wall.ex Bess . It is typically found in powder form .

Synthesis Analysis

The synthesis of Artemyriantholide D has been investigated in the context of total syntheses of Moxartenolide and a guaianolide diene . These investigations were aimed at the total synthesis of the dimeric guaianolide Arteminolide C . The guaianolide diene could also lead to the total synthesis of Artemyriantholide D .Molecular Structure Analysis

The molecular structure of Artemyriantholide D can be analyzed using a structural formula editor and a 3D model viewer . The structure can be drawn using the editor and then converted into a 3D model using the 2D to 3D button .Physical And Chemical Properties Analysis

Artemyriantholide D is a powder with a molecular weight of 492.61 g/mol . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Applications De Recherche Scientifique

Cytotoxicity Against Cancer Cells : A study by Zan et al. (2018) identified Artemyriantholide D as one of several compounds isolated from Artemisia myriantha. The research showed that some of these compounds exhibited selective cytotoxicity against human cancer cells, suggesting potential applications in cancer treatment.

Inhibitors of Farnesyl Protein Transferase : Research by Lee et al. (2002) found that Artemyriantholide D, along with other arteminolides isolated from Artemisia argyi, acted as inhibitors of farnesyl protein transferase. This enzyme is involved in the post-translational modification of proteins, and its inhibition can have therapeutic implications, particularly in the context of cancer treatment.

Hypotensive Effects : A study on Achillea millefolium, a related species, by de Souza et al. (2011) found that extracts from this plant had hypotensive effects, associated with the presence of artemetin, a compound similar to Artemyriantholide D. This suggests potential applications in cardiovascular disease treatment.

Cytotoxicity Against HepG2 Cells : In another study, Tang et al. (2020) isolated several sesquiterpenoids, including Artemyriantholide D from Artemisia myriantha, which showed cytotoxicity against HepG2 cells. This further supports its potential use in cancer therapeutics.

Propriétés

IUPAC Name |

(1R,1'R,2'R,3S,5'S,6S,7S,9'S,10S,10'S,11R,11'R)-2'-hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6/c1-15-6-11-30-19(15)21-18(8-10-27(30,5)36-30)29(24(32)35-21)14-28-13-12-25(29,3)22(28)20-17(7-9-26(28,4)33)16(2)23(31)34-20/h6,12-13,17-22,33H,2,7-11,14H2,1,3-5H3/t17-,18+,19+,20-,21-,22-,25+,26+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEXIIVSXSCSRL-KYHVQWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(CCC2(O3)C)C5(CC67C=CC5(C6C8C(CCC7(C)O)C(=C)C(=O)O8)C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@]5(C[C@@]67C=C[C@@]5([C@@H]6[C@@H]8[C@@H](CC[C@@]7(C)O)C(=C)C(=O)O8)C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Artemyriantholide D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.